2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
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Overview
Description
2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol is a complex organic compound with a unique structure that includes a tetrahydrofuran ring fused with a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol typically involves multiple steps. One common method starts with the protection of a hydroxyl group using a trityl group. This is followed by the formation of the tetrahydrofuran and dioxolane rings through cyclization reactions. The reaction conditions often require the use of strong acids or bases as catalysts and may involve temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trityl-protected hydroxyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines under mild conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a protective group in pharmaceutical synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol involves its interaction with specific molecular targets. The trityl group can protect hydroxyl groups during chemical reactions, preventing unwanted side reactions. The compound’s unique structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(((3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane .
- (3aR,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one .
Uniqueness
2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol is unique due to its fused ring structure and the presence of the trityl-protected hydroxyl group. This combination of features makes it particularly useful in protecting sensitive functional groups during complex synthetic procedures .
Properties
IUPAC Name |
2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O5/c1-26(2)31-23-22(30-25(28)24(23)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-25,28H,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCVVYSZYAHOMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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